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Compound of Interest

Compound Name: N-Desmethyl Asenapine

Cat. No.: B1451337

N-Desmethyl Asenapine: A Comprehensive
Technical Guide

An In-depth Examination of the Chemical Structure,
Properties, and Pharmacological Profile of a Key
Asenapine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical
antipsychotic medication utilized in the management of schizophrenia and bipolar | disorder.[1]
[2] The metabolic conversion from Asenapine to its N-desmethylated form is predominantly
mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4
and CYP2D6.[3][4] This document provides a detailed technical overview of N-Desmethyl
Asenapine, encompassing its chemical identity, physicochemical properties, analytical
methodologies, and pharmacological characteristics, with a focus on its relationship to the
parent compound. While N-Desmethyl Asenapine is sometimes referred to as an inactive
metabolite, a thorough understanding of its properties is crucial for a complete safety and
efficacy profile of Asenapine.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1451337?utm_src=pdf-interest
https://www.benchchem.com/product/b1451337?utm_src=pdf-body
https://psychopharmacologyinstitute.com/publication/asenapine-saphris-pharmacokinetics-2140/
https://www.medchemexpress.com/n-desmethyl-asenapine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7329795/
https://www.smolecule.com/products/s863509
https://www.benchchem.com/product/b1451337?utm_src=pdf-body
https://www.benchchem.com/product/b1451337?utm_src=pdf-body
https://www.benchchem.com/product/b1451337?utm_src=pdf-body
https://psychopharmacologyinstitute.com/publication/asenapine-saphris-pharmacokinetics-2140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Chemical Structure and Properties

N-Desmethyl Asenapine, also known by its synonyms DMA and ORG 30526, is structurally
similar to its parent compound, differing by the absence of a methyl group on the nitrogen atom

of the pyrrole ring.[5] It is available for research purposes as both a free base and a

hydrochloride salt.[6]

Chemical Identifiers:

N-Desmethyl Asenapine

N-Desmethyl Asenapine

Identifier -
(Free Base) Hydrochloride
rel-5-chloro-2,3,3aS,12bS- (3aR,12bR)-rel-5-Chloro-
tetrahydro-1H- 2,3,3a,12b-tetrahydro-1H-
IUPAC Name
dibenz[2,3:6,7]oxepino[4,5- dibenz[2,3:6,7]oxepino[4,5-
c]pyrrole[5] c]pyrrole hydrochloride
CAS Number 128915-56-0[5] 1170701-78-6[6][7]

Molecular Formula

C16H14CINOI5]

C16H15CI2NOJ6]

Molecular Weight 271.7 g/mol [5] 308.2 g/mol [6]
DQUCRGAOGUQHJQ- ONMMHDIXIDXKTN-

InChl Key
ZIAGYGMSSA-N[5] IODNYQNNSA-N
CIC1=CC=C20C3=CC=CC=C

SMILES 3--INVALID-LINK--([H]) Not available
[C@@]4([H])C2=C1[9]

Physicochemical Properties:
Property Value Reference
Physical State Solid [5]

Solubility

Soluble in DMSO

[5]

Storage Temperature

-20°C

[5]
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A specific melting point for N-Desmethyl Asenapine is not readily available in the cited
literature.

Metabolic Pathway

The formation of N-Desmethyl Asenapine from its parent compound, Asenapine, is a primary
metabolic route.[1] This biotransformation is primarily an oxidative demethylation reaction
catalyzed by the cytochrome P450 enzyme CYP1A2.[3][4] Other isoforms, such as CYP3A4
and CYP2D6, play a minor role in this process.[3]

CYP1A2 (major)
CYP3A4, CYP2D6 (minor)
(Oxidative Demethylation

N-Desmethyl Asenapine

Asenapine UGT1A4

(Direct Glucuronidation)

Asenapine N+-glucuronide

Click to download full resolution via product page

Metabolic conversion of Asenapine.

Experimental Protocols
Synthesis of N-Desmethyl Asenapine

A specific, detailed experimental protocol for the synthesis of N-Desmethyl Asenapine is not
explicitly available in the reviewed literature. However, its synthesis can be approached through
the N-demethylation of Asenapine. General methods for the N-demethylation of tertiary amines,
particularly in the context of alkaloids and related pharmaceutical compounds, can be adapted.
These methods often involve reagents such as a-chloroethyl chloroformate followed by
methanolysis, or the von Braun reaction using cyanogen bromide. Photochemical and
electrochemical methods have also been described for N-dealkylation.

Analytical Methodology: LC-MS/MS for Quantification in
Human Plasma
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A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method has been developed for the simultaneous determination of Asenapine and its
metabolites, including N-Desmethyl Asenapine, in human plasma.[1]

Sample Preparation (Liquid-Liquid Extraction):

To 300 pL of human plasma, add an internal standard (e.g., Asenapine-13C-ds).

Add 500 pL of 5.0 mM ammonium acetate (pH 9.0).

Extract with 3.0 mL of methyl tert-butyl ether (MTBE) by vortexing and centrifugation.

Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 500 pL of the mobile phase for LC-MS/MS analysis.[1]
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Sample preparation for LC-MS/MS analysis.
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LC-MS/MS Conditions:

Parameter Condition Reference

Shimadzu LC-10ADvp or

LC System )
equivalent

Chromolith Performance RP8e
Column [1]
(200 mm x 4.6 mm)

Acetonitrile:5.0 mM Ammonium
Mobile Phase Acetate:10% Formic Acid [1]
(90:10:0.1, viviv)

Flow Rate 0.9 mL/min
Injection Volume 5.0 uL
Column Temp. 40°C
Autosampler Temp. 4°C

Triple quadrupole with positive
Mass Spectrometer S [1]
electrospray ionization (ESI)

Asenapine: m/z 286.1 -
MRM Transitions 166.0Asenapine-13C-ds (1S): [1]
m/z 290.0 - 166.1

Note: The MRM transition for N-Desmethyl Asenapine is not explicitly stated in the primary
reference but would be determined based on its molecular weight and fragmentation pattern.

Pharmacological Profile

While N-Desmethyl Asenapine is a major metabolite of Asenapine, there is limited publicly
available information on its specific pharmacological profile, including quantitative receptor
binding affinities (Ki values). The activity of Asenapine is primarily attributed to the parent drug.
[1] However, understanding the receptor binding profile of Asenapine provides a strong
indication of the potential targets of its N-desmethyl metabolite.
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Receptor Binding Profile of Asenapine

Asenapine exhibits a complex and high-affinity binding profile for a broad range of

neurotransmitter receptors, acting primarily as an antagonist.[8][9][10] This multi-receptor

activity is believed to contribute to its therapeutic effects and side-effect profile.

Receptor Binding Affinities (Ki, nM) of Asenapine:

Receptor Family Receptor Subtype Ki (nM) Reference
Dopamine D1 1.4 [11]
D2 1.3 [8l11]

Ds 0.42 [8][11]

Da 1.1 [B][11]

Serotonin 5-HT1a 25 [8][11]
5-HT1e 4.0 [8][11]

5-HT2a 0.06 [8][11]

5-HTz2e 0.03 [8][11]

5-HTs 0.25 [8][11]

5-HT/ 0.13 [8][11]

Adrenergic (o ¢1 1.2 [8][11]
a2 1.2 [8l11]

Histamine H: 1.0 [8][11]
Muscarinic Mz 8128 [8]

Note: Lower Ki values indicate higher binding affinity.

It is plausible that N-Desmethyl Asenapine retains some affinity for these receptors, although

the potency may be altered. For instance, N-desmethyl metabolites of other antipsychotics
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have been shown to have different receptor binding profiles compared to their parent
compounds.

Signaling Pathways

The therapeutic effects of Asenapine are thought to be mediated through its antagonist activity
at dopamine D2 and serotonin 5-HT2a receptors.[8] Its interactions with other serotonin and
dopamine receptor subtypes, as well as adrenergic and histamine receptors, also contribute to
its overall pharmacological effects.

Presynaptic Neuron

Asenapine /
N-Desmethyl Asenapine

Dopamine

Antagonist Antagonist

\

D2 Receptor 5-HT2a Receptor

euron

e —————— m———— —_——
- ~< - -~~~

,/ Downstream Signaling N ,/ Downstream Signaling N
. (e.g., LCAMP) JN (e.g., 11P3, DAG) J

~ — ~
Sm——_ e R T —_——

Click to download full resolution via product page

Antagonism of Dopamine D2 and Serotonin 5-HT2a Receptors.

The direct effects of N-Desmethyl Asenapine on these and other signaling pathways have not
been extensively characterized in the available literature. Further research is required to
delineate its specific pharmacological actions.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/CEM/CS-0860.pdf
https://www.benchchem.com/product/b1451337?utm_src=pdf-body-img
https://www.benchchem.com/product/b1451337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Desmethyl Asenapine is a significant metabolite of the atypical antipsychotic Asenapine.
This guide has provided a comprehensive overview of its chemical structure, known
physicochemical properties, and detailed analytical methods for its quantification. While its
pharmacological profile is not fully elucidated, the extensive data on its parent compound,
Asenapine, offers valuable insights into its potential biological targets. Further investigation into
the specific receptor binding affinities and functional activity of N-Desmethyl Asenapine is
warranted to fully understand its contribution to the overall clinical profile of Asenapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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